6-(Pyrrolidin-3-yloxy)nicotinonitrile
Overview
Description
6-(Pyrrolidin-3-yloxy)nicotinonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a nicotinonitrile group, which consists of a pyridine ring with a nitrile group attached to the 3-position .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a nicotinonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to undergo a variety of chemical reactions. These include reactions with diols, primary amines, and carbamate-protected amino alcohols .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a key structural feature in 6-(Pyrrolidin-3-yloxy)nicotinonitrile, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its sp^3-hybridization allows efficient exploration of pharmacophore space, contributing to the stereochemistry and increasing 3D coverage of molecules, which is advantageous for drug design and discovery. This review highlights the role of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in generating bioactive molecules with target selectivity. The discussion includes synthetic strategies, the influence of steric factors on biological activity, and the structure-activity relationship of these compounds (Li Petri et al., 2021).
Microbial Degradation of Nicotine
Research on the microbial degradation of nicotine, which shares structural similarities with this compound, reveals the potential for environmental and industrial applications. Specific microbes can degrade nicotine through pathways like the pyrrolidine pathway, offering insights into improving the usability of tobacco leaves with high nicotine content. This approach can have significant implications for agricultural practices and environmental management (Y Zhang, 2003).
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine, although not directly mentioned in the context of this compound, is another crucial scaffold in drug discovery, particularly for its anti-inflammatory properties. This review summarizes recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives. It provides an extensive structure-activity relationship analysis and proposes directions for developing new pyrimidine-based anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Nitrile-Hydrolysing Enzymes for Bioremediation
Studies on nitrile-hydrolysing enzymes present a significant application in biocatalysis and environmental protection, pertinent to compounds like this compound. These enzymes, derived from microbes like Rhodococcus pyridinivorans, demonstrate the capability to degrade toxic nitrile compounds into less harmful substances, suggesting potential uses in pharmaceutical compound production and environmental cleanup efforts (Sulistinah & Riffiani, 2018).
Mechanism of Action
The mode of action of a compound generally involves its interaction with biological targets such as proteins or enzymes. The compound may bind to its target, altering its function and leading to changes in cellular processes .
The biochemical pathways affected by the compound would depend on its specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on cell function .
Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects in treating disease .
The action environment refers to how factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
6-pyrrolidin-3-yloxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-2-10(13-6-8)14-9-3-4-12-7-9/h1-2,6,9,12H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSBANJTRMOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250163-28-0 | |
Record name | 6-(pyrrolidin-3-yloxy)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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